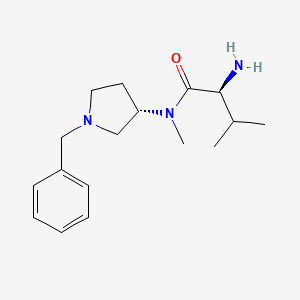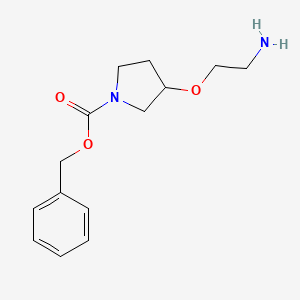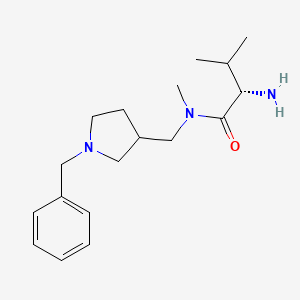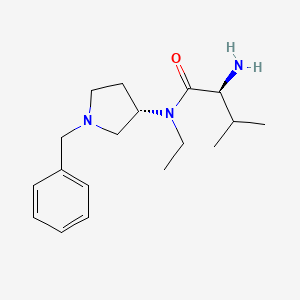![molecular formula C10H20N2O2 B7922591 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922591.png)
1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an ethanone group, which is a simple ketone. The presence of an ethyl and a hydroxy-ethyl group attached to the nitrogen atom of the pyrrolidine ring adds to its complexity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as 1,4-diketone, the pyrrolidine ring can be formed through a cyclization reaction.
Introduction of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of Ethyl and Hydroxy-Ethyl Groups: The ethyl and hydroxy-ethyl groups can be introduced through nucleophilic substitution reactions using ethylamine and 2-hydroxyethylamine, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and hydroxy-ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Ethylamine, 2-hydroxyethylamine
Major Products:
Oxidation: Formation of a carbonyl group
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Applications De Recherche Scientifique
1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparaison Avec Des Composés Similaires
- 1-{(S)-3-[Methyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone
- 1-{(S)-3-[Ethyl-(2-methoxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone
- 1-{(S)-3-[Ethyl-(2-hydroxy-propyl)-amino]-pyrrolidin-1-yl}-ethanone
Comparison: Compared to similar compounds, 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is unique due to the presence of both ethyl and hydroxy-ethyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[(3S)-3-[ethyl(2-hydroxyethyl)amino]pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-11(6-7-13)10-4-5-12(8-10)9(2)14/h10,13H,3-8H2,1-2H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDXXWQOJODLCO-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCO)[C@H]1CCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1-Acetyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid](/img/structure/B7922547.png)
![[((S)-1-Acetyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7922559.png)
![1-{2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922562.png)
![1-{(S)-2-[(2-Hydroxy-ethylamino)-methyl]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922564.png)
![1-{(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922570.png)
![1-(2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7922577.png)
![1-{3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone](/img/structure/B7922586.png)
![1-(2-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7922593.png)
![1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-pyrrolidin-1-yl)-ethanone](/img/structure/B7922600.png)
